molecular formula C23H27FN2O4 B13840168 4-Fluorophenyl Carbamic Acid Molindone Ester

4-Fluorophenyl Carbamic Acid Molindone Ester

Cat. No.: B13840168
M. Wt: 414.5 g/mol
InChI Key: FXBLFTNHOQAOEE-UHFFFAOYSA-N
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Description

4-Fluorophenyl Carbamic Acid Molindone Ester is a carbamate derivative featuring a 4-fluorophenyl group linked to a molindone (a tetrahydroisoquinoline derivative) via a carbamic acid ester bond. Carbamates are widely utilized in medicinal chemistry due to their stability and ability to act as prodrugs or enzyme inhibitors. The 4-fluorophenyl moiety enhances lipophilicity and metabolic stability, making this compound a candidate for central nervous system (CNS) targeting, similar to molindone’s antipsychotic applications .

Properties

Molecular Formula

C23H27FN2O4

Molecular Weight

414.5 g/mol

IUPAC Name

(4-fluorophenyl) 3-ethyl-2-methyl-5-(morpholin-4-ylmethyl)-4-oxo-6,7-dihydro-5H-indole-1-carboxylate

InChI

InChI=1S/C23H27FN2O4/c1-3-19-15(2)26(23(28)30-18-7-5-17(24)6-8-18)20-9-4-16(22(27)21(19)20)14-25-10-12-29-13-11-25/h5-8,16H,3-4,9-14H2,1-2H3

InChI Key

FXBLFTNHOQAOEE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(C2=C1C(=O)C(CC2)CN3CCOCC3)C(=O)OC4=CC=C(C=C4)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Isorosmanol can be synthesized through the oxidation of carnosic acid, another diterpene found in rosemary. The process involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions to yield isorosmanol .

Industrial Production Methods: Industrial production of isorosmanol typically involves the extraction of rosemary leaves followed by purification processes. The leaves are subjected to solvent extraction, and the resulting extract is purified using chromatographic techniques to isolate isorosmanol .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Isorosmanol has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study antioxidant mechanisms and reactions.

    Biology: Investigated for its neuroprotective effects and potential in treating neurodegenerative diseases.

    Medicine: Explored for its potential therapeutic effects in Alzheimer’s disease and other cognitive disorders.

    Industry: Utilized as a natural antioxidant in food preservation and cosmetics

Mechanism of Action

Isorosmanol exerts its effects primarily through its antioxidant properties. It scavenges free radicals and prevents lipid peroxidation, thereby protecting cells from oxidative stress. The compound also promotes the redistribution of filamentous actin and increases the expression of neurofilaments, contributing to its neurotrophic effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents Solubility (mg/L)* Key Properties Reference ID
4-Fluorophenyl Carbamic Acid Molindone Ester 4-Fluorophenyl, Molindone ester Not reported High lipophilicity, CNS targeting potential
Ethyl (4-chloro-2-fluorophenyl)carbamate 4-Cl, 2-F, ethyl ester Not reported Increased electrophilicity due to Cl
(4-Chloro-3-trifluoromethylphenyl)carbamic acid phenyl ester 4-Cl, 3-CF₃, phenyl ester Not reported Enhanced stability (electron-withdrawing CF₃)
Flubendazole (methyl ester) 4-Fluorobenzoyl, benzimidazole Low aqueous Anthelmintic activity; poor solubility
Carbamic Acid Ethyl Ester Ethyl ester 202 Baseline solubility for carbamates

Solubility data from the *Handbook of Aqueous Solubility Data .

Key Observations :

  • Halogen Effects: The 4-fluorophenyl group in the target compound improves lipophilicity compared to non-fluorinated analogs.
  • Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in enhances chemical stability but reduces solubility due to increased hydrophobicity .
  • Ester Group Influence : Ethyl and methyl esters () generally offer higher solubility than bulky tert-butyl esters (), which prioritize metabolic stability .

Solubility and Stability Trends

  • Solubility : Carbamates with polar groups (e.g., dimethylcarbamate in ) show moderate solubility, while bulky esters (e.g., tert-butyl in ) reduce aqueous solubility .
  • Metabolic Stability : Fluorine and tert-butyl groups () enhance resistance to enzymatic degradation, critical for CNS drugs .

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